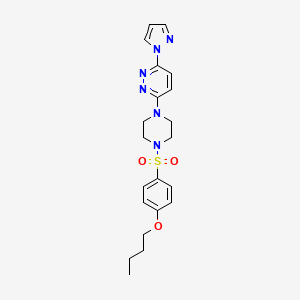
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(1-methylhydrazino)-3-(methylsulfonyl)-6-phenylpyridine, also known as 4-methyl-2-MHP-3-MS-6-PP, is an organic compound that has been used in a variety of scientific research applications. 4-methyl-2-MHP-3-MS-6-PP has been used in the synthesis of various compounds, including drugs for the treatment of diseases such as cancer and Alzheimer’s. It has also been used to study the mechanisms of action of various drugs and the biochemical and physiological effects of compounds on the human body.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
A New Route to Synthesis : A study explores the synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, which may share a similar synthetic pathway or chemical reactivity with the compound , highlighting innovative synthetic routes for complex pyridine derivatives (Komkov et al., 2021).
Advances in Substituted 2-Aminopyridines : Research on the elaboration of 2-aminopyridines with various polar substituents by displacement of a methylsulfinyl group from the pyridine ring offers insights into functional group transformations relevant to the compound's chemistry (Teague).
Chemical Properties and Potential Applications
Chemical Reactivity and Derivatives Formation : Studies on the synthesis and reactions of related pyridine derivatives demonstrate the compound's potential for forming a variety of chemically significant derivatives, useful in further chemical synthesis and potential industrial applications (Ahmed et al., 2002).
Electrophilic Substitution Reactions : Insights into electrophilic substitution reactions involving methylsulfonyl-substituted pyridine derivatives can provide a foundational understanding of the compound's reactivity and its applications in synthesizing novel organic compounds (Sumangala et al., 2012).
Propriétés
IUPAC Name |
1-methyl-1-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-9-12(11-7-5-4-6-8-11)16-14(17(2)15)13(10)20(3,18)19/h4-9H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQAYWIIQPCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)


![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)
![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)


![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)
